molecular formula C8H4BrF2IO2 B13661507 Methyl 4-bromo-2,6-difluoro-3-iodobenzoate

Methyl 4-bromo-2,6-difluoro-3-iodobenzoate

Cat. No.: B13661507
M. Wt: 376.92 g/mol
InChI Key: RDASSQCOCASOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,6-difluoro-3-iodobenzoate is an organic compound with the molecular formula C8H4BrF2IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,6-difluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of methyl benzoate derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Iodination using iodine or iodinating reagents such as iodine monochloride (ICl).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or organometallic reagents for coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2,6-difluoro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-bromo-2,6-difluoro-3-iodobenzoate exerts its effects depends on its interaction with other molecules. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various molecular targets. The pathways involved may include:

    Electrophilic Aromatic Substitution: The halogen atoms can activate or deactivate the benzene ring towards electrophilic attack.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new products.

Comparison with Similar Compounds

Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can be compared with other halogenated benzoates, such as:

    Methyl 3-bromo-4-iodobenzoate: Similar structure but different substitution pattern.

    Methyl 4-bromo-3-iodobenzoate: Lacks the fluorine atoms, leading to different reactivity.

    Methyl 2,6-difluorobenzoate: Contains only fluorine substitutions, affecting its chemical properties.

Properties

Molecular Formula

C8H4BrF2IO2

Molecular Weight

376.92 g/mol

IUPAC Name

methyl 4-bromo-2,6-difluoro-3-iodobenzoate

InChI

InChI=1S/C8H4BrF2IO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,1H3

InChI Key

RDASSQCOCASOTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.